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molecular formula C12H18 B1265441 5-tert-Butyl-m-xylene CAS No. 98-19-1

5-tert-Butyl-m-xylene

Cat. No. B1265441
M. Wt: 162.27 g/mol
InChI Key: FZSPYHREEHYLCB-UHFFFAOYSA-N
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Patent
US07772360B2

Procedure details

Under an inert atmosphere, 225 g of acetic acid was put into a 500 ml three-necked flask, and 24.3 g of 5-t-butyl-m-xylene was added. Then, after adding 31.2 g of bromine, it was reacted at 15-20° C. for 3 hours. The reaction liquid was added to 500 ml of water, and the deposited precipitate was filtrated. It was washed with 250 ml of water twice and 34.2 g of white solid was obtained.
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step Two
Quantity
31.2 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[C:5]([C:9]1[CH:10]=[C:11]([CH3:16])[CH:12]=[C:13]([CH3:15])[CH:14]=1)([CH3:8])([CH3:7])[CH3:6].[Br:17]Br>O>[C:5]([C:9]1[CH:10]=[C:11]([CH3:16])[C:12]([Br:17])=[C:13]([CH3:15])[CH:14]=1)([CH3:8])([CH3:7])[CH3:6]

Inputs

Step One
Name
Quantity
225 g
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
24.3 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C(C1)C)C
Step Three
Name
Quantity
31.2 g
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted at 15-20° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
FILTRATION
Type
FILTRATION
Details
the deposited precipitate was filtrated
WASH
Type
WASH
Details
It was washed with 250 ml of water twice

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(C(=C1)C)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 34.2 g
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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